Isoetharine - 530-08-5

Isoetharine

Catalog Number: EVT-272179
CAS Number: 530-08-5
Molecular Formula: C13H21NO3
Molecular Weight: 239.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Isoetharine is a catecholamine.
Isoetharine is a relatively selective beta-2 adrenergic agonist. It is a catechol-like agent. Isoetharine is a fast-acting bronchodilator used for emphysema, bronchitis and asthma.
Isoetharine is a beta-adrenergic receptor agonist with bronchodilator activity. Isoetharine selectively binds to beta-2 adrenergic receptors in bronchial smooth muscle, thereby activating intracellular adenyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3',5'-adenosine monophosphate (cAMP). Increased cAMP levels cause relaxation of bronchial smooth muscle, relieve bronchospasms, improve mucociliary clearance and reduce mediator substance release from inflammatory cells, especially from mast cells.
Adrenergic beta-2 agonist used as bronchodilator for emphysema, bronchitis and asthma.
Source and Classification

Isoetharine is classified as a small molecule drug and falls under the category of adrenergic agonists. It is recognized for its ability to activate beta-2 adrenergic receptors, leading to bronchodilation. The compound has been approved for medical use and is available in various formulations, including Isoetharine hydrochloride and Isoetharine mesylate .

Synthesis Analysis

Isoetharine can be synthesized through several methods, primarily involving the reaction of specific amines and ketones. A notable synthesis route includes:

  1. Starting Materials: 3,4-dimethoxyphenyl-2-amine and 1-(4-methoxyphenyl)-3-butanone.
  2. Reaction Mechanism: The synthesis involves the formation of an imine intermediate followed by a simultaneous reduction process.
  3. Conditions: Typically conducted in a solvent under controlled temperature and pressure conditions to optimize yield.
  4. Catalysts: The use of palladium or other suitable catalysts may enhance reaction efficiency .

These methods highlight the importance of reaction conditions and catalysts in achieving high yields of Isoetharine.

Molecular Structure Analysis

Isoetharine's molecular structure features several key components:

  • Functional Groups: It contains hydroxyl (-OH) groups that contribute to its catechol-like properties.
  • Chiral Centers: The molecule has stereogenic centers, which are crucial for its biological activity.
  • Conformation: The spatial arrangement of atoms allows for effective binding to beta-2 adrenergic receptors, facilitating its mechanism of action.

The InChI key for Isoetharine is HUYWAWARQUIQLE-UHFFFAOYSA-N, and its structural formula can be represented using SMILES notation as CCC(NC(C)C)C(O)C1=CC(O)=C(O)C=C1 .

Chemical Reactions Analysis

Isoetharine participates in various chemical reactions primarily related to its pharmacological activity:

  1. Methylation: Mediated by catechol O-methyltransferase (COMT), this reaction alters its pharmacokinetic properties.
  2. Reduction Reactions: The formation of Isoetharine from imine intermediates often involves reduction steps that are critical for producing the active form of the drug.
  3. Degradation Pathways: Understanding its metabolic pathways can help predict its behavior in biological systems.

These reactions are essential for both the synthesis and metabolism of Isoetharine, influencing its efficacy and safety profile .

Mechanism of Action

Isoetharine exerts its therapeutic effects primarily through:

  • Beta-2 Adrenergic Receptor Activation: Upon binding to these receptors, Isoetharine stimulates adenylate cyclase activity, leading to increased levels of cyclic adenosine monophosphate (cAMP).
  • Smooth Muscle Relaxation: Elevated cAMP levels result in the relaxation of bronchial smooth muscles, alleviating airway constriction.
  • Arrestin-Biased Signaling: Interestingly, Isoetharine displays arrestin-biased signaling at beta-2 adrenergic receptors while being Gs-biased at beta-1 adrenergic receptors, which may influence its pharmacological profile .

This dual mechanism underscores the complexity of Isoetharine's action in respiratory therapy.

Physical and Chemical Properties Analysis

Isoetharine exhibits several notable physical and chemical properties:

  • State: Solid at room temperature.
  • Solubility: Appreciable solubility in water; predicted solubility is approximately 3.18 mg/mL.
  • LogP Value: Indicates moderate lipophilicity with a logP value around 2.2.
  • pKa Values: Strongest acidic pKa is approximately 10.01, while the strongest basic pKa is around 9.01 .

These properties are crucial for understanding its behavior in biological systems and formulation development.

Applications

Isoetharine has significant scientific applications:

  1. Bronchodilator Therapy: Widely used in clinical settings for managing asthma and chronic obstructive pulmonary disease (COPD).
  2. Research Tool: Utilized in pharmacological studies to explore beta-adrenergic receptor functions and signaling pathways.
  3. Formulation Development: Its properties make it suitable for various pharmaceutical formulations aimed at optimizing delivery and efficacy.
Synthesis and Structural Optimization

Historical Synthesis Methodologies

Isoetharine (chemical name: 4-[1-hydroxy-2-(isopropylamino)butyl]benzene-1,2-diol) emerged as a significant milestone in the evolution of bronchodilators during the mid-20th century. Its synthesis represented an important step toward β2-receptor selectivity in asthma therapeutics. The initial synthesis pathways for catecholamine-based bronchodilators like Isoetharine followed traditional organic chemistry approaches starting from readily available catechol derivatives. The synthetic route typically involved bromination of 3,4-dibenzyloxybutyrophenone to yield a bromo intermediate, followed by nucleophilic displacement with isopropylamine to form the aminoketone precursor. Subsequent catalytic hydrogenation achieved simultaneous reduction of the carbonyl group and removal of benzyl protecting groups, yielding Isoetharine [7].

This methodology aligned with early adrenergic drug development strategies that focused on modifying the natural catecholamine structure of epinephrine. Researchers systematically explored alkyl chain extensions on the aminoethanol side chain to enhance β2-selectivity. Isoetharine's structure featured an ethyl extension on the alpha-carbon (making it a butyl derivative rather than propyl) combined with the catechol ring (3,4-dihydroxyphenyl) characteristic of early bronchodilators. This structural configuration resulted from Lands' seminal work in 1967 that established the receptor subtype selectivity paradigm using rank order potency studies of synthetic sympathomimetic amines. Isoetharine was identified as a highly selective β2-agonist through these pharmacological studies and later confirmed in human bronchodilation studies by Collier and Dornhorst in 1969 [1] [3].

The catechol ring structure, while conferring potent agonist activity, presented significant metabolic limitations. Rapid O-methylation by catechol-O-methyltransferase (COMT) in the liver and other tissues resulted in extremely short duration of action, necessitating frequent dosing. Additionally, the catechol hydroxyl groups contributed to poor lipid solubility, limiting penetration across biological membranes. These pharmacokinetic shortcomings drove the next phase of structural optimization that would eventually supersede Isoetharine in clinical practice [1] [9].

Table 1: Key Chemical Properties of Isoetharine

PropertyValueSignificance
Chemical FormulaC₁₃H₂₁NO₃Molecular composition
IUPAC Name4-[1-Hydroxy-2-[(propan-2-yl)amino]butyl]benzene-1,2-diolSystematic nomenclature
Molecular Weight239.31 g/molPharmacokinetic distribution
Key Functional GroupsCatechol (benzenediol), β-hydroxy amineReceptor binding and metabolic vulnerability
Ionization State at pH 7.4Protonated amineMembrane permeability and receptor interaction

Modern Approaches to Isoetharine Analog Development

The limitations of catechol-containing β-agonists like Isoetharine prompted systematic medicinal chemistry efforts to develop metabolically stable analogs with improved pharmacokinetic profiles. These efforts followed two primary strategies: catechol bioisosteric replacement and side chain modification, ultimately leading to the development of superior therapeutic agents.

The breakthrough came with the strategic replacement of the catechol hydroxyl groups. Researchers at Glaxo led by David Jack developed salbutamol (albuterol) by replacing the meta-hydroxyl group with a hydroxymethyl functionality (-CH₂OH) while retaining the para-hydroxyl. This single modification yielded a β2-selective agonist resistant to COMT methylation while maintaining receptor affinity. Concurrently, the incorporation of a tert-butyl group on the amine terminus (instead of isopropyl) further enhanced β2-selectivity and duration of action. Salbutamol's superior metabolic stability (eliminating the vulnerable catechol structure) and reduced cardiac side effects rapidly established it as the preferred short-acting β-agonist, displacing Isoetharine from clinical practice [1] [9].

Further structural innovations focused on extending the duration of bronchodilation. Scientists achieved prolonged receptor binding through two key modifications: 1) Introduction of long lipophilic side chains as seen in salmeterol's arylakyloxyalkyl moiety, which anchors the drug molecule in the receptor exosite; and 2) Incorporation of bulky aromatic substituents on the amine terminus as exemplified by formoterol's formamido-phenyl group. These modifications yielded the first long-acting β2-agonists (LABAs) with durations exceeding 12 hours. The latest evolution in this structural optimization has produced ultra-LABAs like indacaterol, olodaterol, and vilanterol, featuring even more complex lipophilic tails that provide once-daily dosing through sustained receptor interaction and tissue retention [2] [9].

Table 2: Structural Evolution from Isoetharine to Modern Beta-2 Agonists

Compound GenerationRepresentative AgentsKey Structural ModificationsPharmacokinetic Improvements
First-generation (catechols)Isoetharine, IsoprenalineCatechol ring, isopropylamine, ethyl side chainNone - rapid COMT metabolism
Second-generation (resorcinols)Salbutamol, TerbutalineResorcinol ring or hydroxymethyl groupCOMT resistance, moderate duration (4-6h)
Long-acting (LABAs)Salmeterol, FormoterolLarge lipophilic tail (aryl-oxyalkyl), formanilideExtended duration (>12h), tissue retention
Ultra-LABAsIndacaterol, VilanterolBulky indane or carbamate structuresOnce-daily dosing, high receptor selectivity

Stereochemical Considerations in Beta-2 Agonist Design

The chiral nature of β2-agonists like Isoetharine has profound implications for their pharmacological activity and therapeutic efficacy. Isoetharine contains a single stereogenic center at the carbon bearing the hydroxyl group, resulting in two enantiomers: (R)-(-)-Isoetharine and (S)-(+)-Isoetharine. Extensive research has demonstrated that the (R)-enantiomer possesses significantly greater bronchodilatory potency – often 50-100 times more active than its (S)-counterpart – due to preferential binding to the β2-adrenergic receptor's active site [2].

The molecular basis for this stereoselectivity was elucidated through X-ray crystallography and molecular docking studies of the human β2-adrenergic receptor. The active (R)-enantiomer establishes three critical interactions in a specific spatial arrangement: 1) Ionic bonding between the protonated amine and Asp113 in transmembrane helix 3 (TM3); 2) Hydrogen bonding between the β-hydroxyl group and Ser203/Ser207 in TM5; and 3) Aromatic stacking interactions between the catechol ring and Phe193/Phe290 in the receptor binding pocket. This configuration aligns with the classic Easson-Stedman hypothesis of stereoselective drug-receptor interaction, where only one enantiomer achieves optimal three-point binding [2] [9].

For compounds with multiple chiral centers (e.g., fenoterol with two stereocenters), the complexity increases dramatically, producing four stereoisomers with distinct pharmacological profiles. Studies reveal that the (R,R')-fenoterol stereoisomer selectively activates Gs protein signaling, while the (S,R')-isomer activates both Gi and Gs proteins. This differential signaling has functional consequences, as demonstrated in rat cardiomyocyte studies where (R,R')-fenoterol showed superior bronchoselectivity over cardiac effects compared to other stereoisomers [2].

The pharmacokinetic behavior of enantiomers also differs significantly due to stereoselective metabolism. While (R)-Isoetharine demonstrates therapeutically relevant bronchodilation, the (S)-enantiomer may undergo distinct metabolic pathways, potentially leading to different metabolite profiles. Modern chiral separation techniques, including stereoselective HPLC and LC-MS/MS methods, enable precise analysis of these enantioselective disposition patterns. These analytical advances have driven the development of single-enantiomer drugs like levalbuterol ((R)-salbutamol), which offers therapeutic advantages over racemic mixtures through reduced side effects and optimized receptor engagement [2] [5].

Properties

CAS Number

530-08-5

Product Name

Isoetharine

IUPAC Name

4-[1-hydroxy-2-(propan-2-ylamino)butyl]benzene-1,2-diol

Molecular Formula

C13H21NO3

Molecular Weight

239.31 g/mol

InChI

InChI=1S/C13H21NO3/c1-4-10(14-8(2)3)13(17)9-5-6-11(15)12(16)7-9/h5-8,10,13-17H,4H2,1-3H3

InChI Key

HUYWAWARQUIQLE-UHFFFAOYSA-N

SMILES

CCC(C(C1=CC(=C(C=C1)O)O)O)NC(C)C

Solubility

Appreciable
3.18e+00 g/L

Synonyms

Bronkometer
Etyprenalinum
Isoetarin
Isoetharine
Isoetharine Mesylate
Mesylate, Isoetharine

Canonical SMILES

CCC(C(C1=CC(=C(C=C1)O)O)O)NC(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.